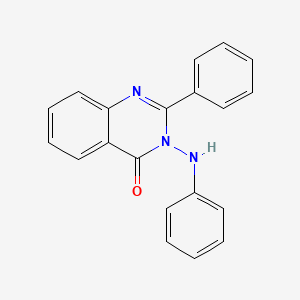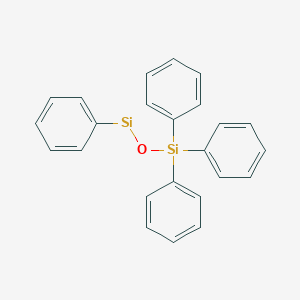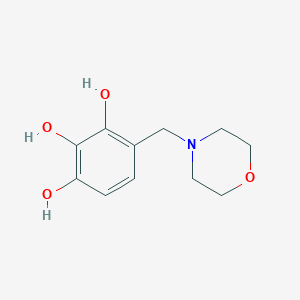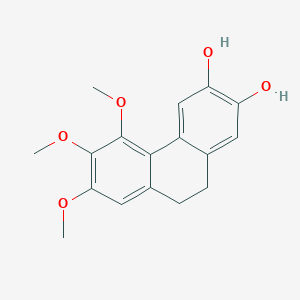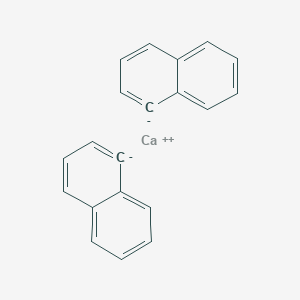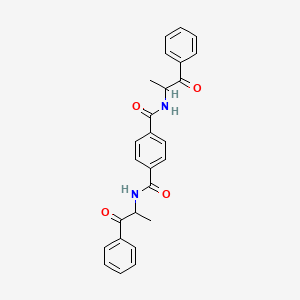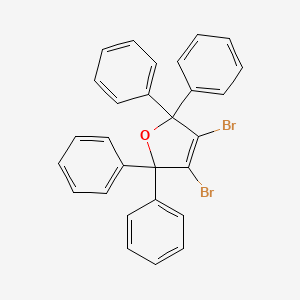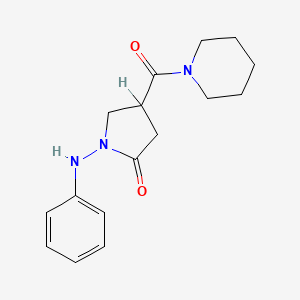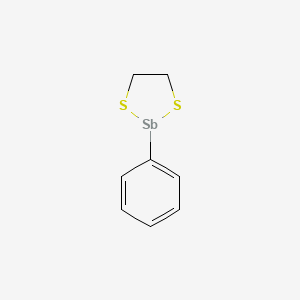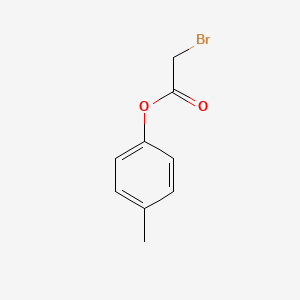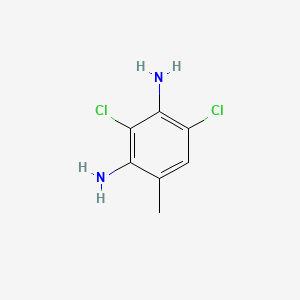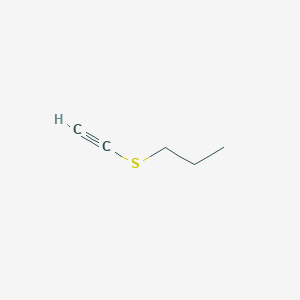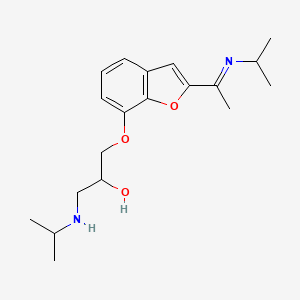
2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran is a complex organic compound that belongs to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the isopropylimino and hydroxy-isopropylaminopropoxy groups. Common synthetic routes include:
Cyclization Reactions: Benzofuran rings can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and alkynes.
Substitution Reactions: Introduction of the isopropylimino group can be achieved through substitution reactions using appropriate amines and aldehydes.
Hydroxylation and Amination: The hydroxy-isopropylaminopropoxy group can be introduced through hydroxylation and subsequent amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reagents such as palladium nanoparticles and hypervalent iodine reagents are often employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetonitrile as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Various amines, aldehydes, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxyethyl)-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran .
- 1-[2-Ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)-4-benzofuranyl]ethanone .
Uniqueness
2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
39552-03-9 |
|---|---|
Molecular Formula |
C19H28N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[[2-(C-methyl-N-propan-2-ylcarbonimidoyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C19H28N2O3/c1-12(2)20-10-16(22)11-23-17-8-6-7-15-9-18(24-19(15)17)14(5)21-13(3)4/h6-9,12-13,16,20,22H,10-11H2,1-5H3 |
InChI Key |
UKZDLWGAECFGQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=NC(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


